Thiophenfurin

説明

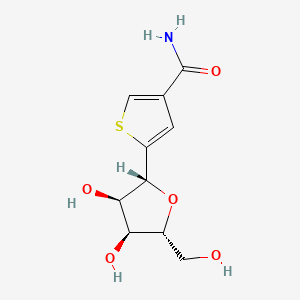

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]thiophene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO5S/c11-10(15)4-1-6(17-3-4)9-8(14)7(13)5(2-12)16-9/h1,3,5,7-9,12-14H,2H2,(H2,11,15)/t5-,7-,8-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMZVQYZXVGKLML-YYNOVJQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1C(=O)N)C2C(C(C(O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(SC=C1C(=O)N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161407-67-6 | |

| Record name | Thiophenfurin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161407676 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | THIOPHENFURIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43C65ZS2XK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of Thiophenfurin

Established Synthetic Pathways to Thiophenfurin

The construction of the this compound scaffold relies heavily on C-glycosylation reactions, where a sugar moiety is directly attached to the thiophene (B33073) ring. Two prominent acid-catalyzed methods have been established for this purpose.

Stannic Chloride-Catalyzed C-Glycosylation Strategies

A primary and widely employed method for the synthesis of this compound precursors involves the use of stannic chloride (SnCl₄) as a Lewis acid catalyst. researchgate.netacs.org In this approach, a protected ribofuranose derivative, such as 1,2,3,5-tetra-O-acetyl-D-ribofuranose, is reacted with a thiophene derivative, typically ethyl 3-thiophenecarboxylate. researchgate.net This reaction, usually conducted in a solvent like dichloromethane, facilitates the electrophilic substitution on the electron-rich thiophene ring by the oxocarbenium ion generated from the ribose derivative.

The efficiency of this glycosylation is influenced by the concentration of the catalyst. Studies have shown that using 0.5 equivalents of SnCl₄ can maximize the formation of the desired β-anomer. This catalytic system has proven effective in producing the key glycosylated intermediates necessary for the total synthesis of this compound. researchgate.netacs.org

Trifluoroacetic Acid-Catalyzed C-Glycosylation Approaches

An alternative to stannic chloride is the use of trifluoroacetic acid (TFA) as a catalyst for the C-glycosylation step. acs.orgnih.gov This Brønsted acid-catalyzed approach has been successfully applied in the synthesis of this compound analogues. nih.gov For instance, the direct C-glycosylation of ethyl furan-3-carboxylate with 1-O-acetyl-2,3,5-tri-O-benzyl-4-thio-D-ribofuranose has been achieved using TFA. acs.orgnih.gov While this method has been demonstrated for related furan (B31954) and thio-sugar derivatives, its application highlights the versatility of acid catalysts in forming the C-C bond between the sugar and the heterocyclic base.

Regioselectivity in Glycosylation: Isomer Formation and Control

A significant challenge in the C-glycosylation of 3-substituted thiophenes is the control of regioselectivity. The reaction can lead to the formation of both 2- and 5-glycosylated regioisomers, as well as mixtures of α- and β-anomers. researchgate.netacs.orgnih.gov The direct stannic chloride-catalyzed glycosylation of ethyl 3-thiophenecarboxylate with 1,2,3,5-tetra-O-acetyl-D-ribofuranose yields a mixture of these isomers. researchgate.net

The ratio of these isomers can be influenced by the reaction conditions. For example, in the SnCl₄-catalyzed reaction, a β:α anomeric ratio of 4:1 has been achieved. The precise determination of the glycosylation site and the anomeric configuration is crucial and is typically established using spectroscopic techniques such as ¹H-NMR and proton-proton nuclear Overhauser effect (NOE) difference spectroscopy. researchgate.net In some cases, X-ray crystallography has been used to definitively confirm the structure of the desired isomer. researchgate.net

| Catalyst | Reactants | Products | Key Findings |

| Stannic Chloride (SnCl₄) | Ethyl 3-thiophenecarboxylate and 1,2,3,5-tetra-O-acetyl-D-ribofuranose | 2- and 5-glycosylated regioisomers (α and β anomers) | 0.5 equivalents of SnCl₄ maximizes β-anomer formation (β:α = 4:1). |

| Trifluoroacetic Acid (TFA) | Ethyl furan-3-carboxylate and 1-O-acetyl-2,3,5-tri-O-benzyl-4-thio-D-ribofuranose | 2- and 5-glycosylated regioisomers (α and β anomers) | Demonstrates an alternative acid-catalysis for C-glycosylation. acs.orgnih.gov |

Deprotection and Amidation Steps in this compound Synthesis

Following the successful C-glycosylation, the synthesis of this compound requires two final key transformations: deprotection of the sugar hydroxyl groups and amidation of the ester functionality.

The acetyl protecting groups on the ribofuranosyl moiety are typically removed using a base-catalyzed transesterification reaction. Sodium ethoxide in ethanol (B145695) is a common reagent for this deacetylation. However, careful control of the reaction time is necessary, as prolonged exposure to the basic conditions can lead to the degradation of the thiophene ring. A reaction time of one hour is often sufficient to achieve high yields of deacetylation. Alternatively, methanolic ammonia (B1221849) can also be employed for the deacetylation step. acs.orgnih.gov

The final step in the synthesis is the conversion of the ethyl ester group at the 3-position of the thiophene ring into a carboxamide. This is typically achieved by treatment with ammonium (B1175870) hydroxide. acs.orgnih.gov This amidation step is crucial for the biological activity of this compound.

Advanced Synthetic Reagents and Reaction Optimization Studies

The synthesis of the thiophene core itself and the introduction of the thione functionality in related heterocyclic systems have been subject to optimization studies, comparing the efficacy of different reagents.

Comparative Analysis of Thione Formation Reagents (e.g., P₂S₅ vs. Lawesson's Reagent)

The Paal-Knorr synthesis is a classical method for constructing the thiophene ring from a 1,4-dicarbonyl compound using a sulfurizing agent. nih.govderpharmachemica.com Phosphorus pentasulfide (P₂S₅) has traditionally been used for this transformation. nih.govderpharmachemica.com However, reactions with P₂S₅ can sometimes require harsh conditions and may lead to the formation of byproducts. researchgate.net

Lawesson's reagent has emerged as a milder and often more efficient alternative for thionation reactions. nih.govresearchgate.net In the context of thiophene synthesis, Lawesson's reagent can provide higher yields and cleaner reactions compared to P₂S₅. derpharmachemica.com For instance, in the synthesis of certain thiophenes, Lawesson's reagent has been shown to improve yields to up to 85% under milder conditions (80°C in toluene), minimizing the formation of furan byproducts that can occur with P₂S₅.

| Reagent | Substrate | Product Yield (R=CH₃) | Product Yield (R=Ph) | Conditions |

| Phosphorus Pentasulfide (P₂S₅) | 1,4-diketone | 70% | 25% | Higher temperatures |

| Lawesson's Reagent | 1,4-diketone | up to 85% | - | Milder conditions (80°C, toluene) |

This comparative analysis highlights the importance of reagent selection in optimizing the synthesis of the core heterocyclic structure of molecules like this compound.

Influence of Reaction Conditions on Yields and Byproduct Formation

The synthesis of this compound and its precursors is highly sensitive to reaction conditions, which significantly influence both the yield of the desired product and the formation of byproducts. Key synthetic steps, such as the construction of the thiophene ring and the subsequent C-glycosylation, require careful optimization to maximize efficiency and purity.

One of the foundational methods for creating the thiophene ring is the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with a sulfurizing agent. derpharmachemica.com The choice of this agent and the reaction temperature are critical. For instance, using phosphorus pentasulfide (P₂S₅) at a high temperature of 250°C to convert a 1,4-diketone can yield 70% of the desired thiophene. However, this method can also lead to the formation of furan byproducts. derpharmachemica.com A significant improvement is observed with the use of Lawesson's reagent, which allows the reaction to proceed under milder conditions (80°C in toluene), resulting in an increased yield of up to 85% and minimizing the formation of furan byproducts to less than 5%. Microwave-assisted synthesis has also emerged as a technique to reduce reaction times for Paal-Knorr cyclization from hours to minutes while maintaining high yields. organic-chemistry.org

Table 1: Comparison of Paal-Knorr Synthesis Conditions

| Substrate (R Group) | Reagent | Temperature (°C) | Yield (%) | Furan Byproduct (%) |

|---|---|---|---|---|

| CH₃ | P₂S₅ | 250 | 70 | 13 |

| CH₃ | Lawesson's Reagent | 80 | 85 | <5 |

The final deprotection step, which removes the acetyl groups from the sugar moiety, also requires controlled conditions to prevent degradation of the thiophene ring. Prolonged exposure to sodium ethoxide (NaOEt) for more than two hours can lead to ring degradation, whereas a reaction time of one hour can achieve 95% deacetylation without significant side reactions.

Table 2: Glycosylation Efficiency

| Catalyst (equiv.) | Solvent | β:α Ratio | Total Yield (%) |

|---|---|---|---|

| SnCl₄ (0.5) | CH₂Cl₂ | 4:1 | 82 |

Industrial-scale production of the thiophene core often employs different strategies, such as the high-temperature sulfurization of n-butane or the reaction of acetylene (B1199291) with hydrogen sulfide (B99878). The n-butane sulfurization process, conducted at 560°C, yields 45% thiophene but necessitates robust systems to manage the hazardous byproduct hydrogen sulfide (H₂S). The reaction of acetylene and H₂S over an alumina (B75360) catalyst at 400°C can achieve a higher conversion rate of 60%, but requires precise temperature control to prevent the formation of coke.

Derivatization Strategies for this compound and its Analogs

Synthesis of C-Thioribonucleoside Analogs (e.g., Thiophenthiofurin)

The synthesis of C-thioribonucleoside analogs of this compound, such as thiophenthiofurin, involves the introduction of a sulfur atom into the ribose sugar ring, creating a 4'-thioribofuranosyl moiety. nih.govacs.org This structural modification is of interest for studying structure-activity relationships. researchgate.net

The synthesis of thiophenthiofurin is achieved through a C-glycosylation reaction of a thiophene precursor with a protected 4-thio-D-ribofuranose derivative. nih.govacs.org Specifically, ethyl thiophene-3-carboxylate is reacted with 1,2,3,5-tetra-O-acetyl-4-thio-D-ribofuranose in the presence of a Lewis acid catalyst like stannic chloride (SnCl₄). nih.govepdf.pub This reaction typically yields a mixture of 2- and 5-glycosylated regioisomers, each as a mixture of α and β anomers. nih.govacs.org

Following the glycosylation, the desired ethyl 5-(2,3,5-tri-O-acetyl)-β-D-(4'-thioribofuranosyl)thiophene-3-carboxylate (13β) is isolated. nih.gov The protecting acetyl groups are then removed (deacetylation) using methanolic ammonia. nih.govacs.org The final step is the conversion of the ethyl ester to the corresponding amide by treatment with ammonium hydroxide, yielding thiophenthiofurin. nih.govacs.org The determination of the glycosylation site and the anomeric configuration is established using 1H NMR spectroscopy. acs.org Computational studies have suggested that for these C-nucleoside analogs of tiazofurin (B1684497), biological activity is associated with the presence of an electrophilic sulfur atom adjacent to the C-glycosidic bond and a specific conformational preference. nih.govresearchgate.net

Exploration of Substitution Patterns on the Thiophene Ring for Structural Diversity

The exploration of different substitution patterns on the thiophene ring of this compound and its analogs is a key strategy for generating structural diversity and modulating biological activity. frontiersin.org The thiophene ring serves as a versatile scaffold that can be modified at various positions. nih.gov

Synthetic strategies often focus on introducing substituents at the 2- and 5-positions of the thiophene ring, as these positions are generally more reactive towards electrophilic substitution. uop.edu.pk Various methods have been developed to synthesize substituted thiophenes, including the Paal-Knorr synthesis, the Gewald reaction, and metal-catalyzed cross-coupling reactions. nih.gov The Paal-Knorr synthesis, for example, allows for the construction of the thiophene ring from 1,4-dicarbonyl compounds, enabling the incorporation of substituents from the starting materials. derpharmachemica.comnih.gov

Recent advancements in synthetic methodology have provided more sophisticated tools for creating diverse substitution patterns. Copper-catalyzed alkenylation, for instance, allows for the formation of substituted thiophenes from potassium sulfide and 1,4-diiodo-1,3-dienes with yields ranging from 75–90%. Multicomponent reactions offer an efficient way to produce thiophene derivatives with varied substitution patterns in a single step. nih.gov For example, a one-pot synthesis involving ammonium thiocyanate, acyl chlorides, α-halo carbonyls, and enaminones can generate highly substituted thiophenes. nih.gov

The introduction of different functional groups, such as alkyl, aryl, and heterocyclic moieties, at various positions on the thiophene ring can significantly impact the compound's physicochemical properties and its interaction with biological targets. nih.gov Structure-activity relationship (SAR) studies often explore these modifications to identify key structural features responsible for desired therapeutic effects. nih.gov

Chemical Reactivity and Mechanistic Organic Studies of this compound

Oxidation Reactions: Pathways to Sulfoxides, Sulfones, and Epoxides

The sulfur atom in the thiophene ring of this compound is susceptible to oxidation, leading to the formation of sulfoxides and sulfones. nih.gov This transformation significantly alters the electronic properties and steric profile of the molecule. The oxidation of sulfides is a stepwise process; the initial oxidation yields a sulfoxide (B87167), and further oxidation produces a sulfone. nih.gov

Controlled oxidation is crucial to selectively obtain the sulfoxide without over-oxidation to the sulfone. nih.gov Reagents such as trifluoroperacetic acid or hydrogen peroxide can be employed for this purpose. nih.gov Studies have shown that using trifluoroperacetic acid can lead to the formation of the sulfoxide as the major product, with a combined yield of 83% as determined by NMR. The oxidation process can proceed through radical intermediates. The choice of oxidizing agent and reaction conditions is critical, as some methods can lead to side reactions like epoxidation if double bonds are present in the molecule. nih.gov For instance, the oxidation of organic sulfides with peroxycarboxylic acids can sometimes result in over-oxidation to sulfones. nih.gov

In addition to the sulfur atom, the double bonds within the thiophene ring can also undergo oxidation to form epoxides under certain conditions. These epoxides are often unstable and can rearrange. For example, under anhydrous conditions, an epoxide intermediate may rearrange to a thiophenone through a process known as the NIH shift. The energy barrier for hydroperoxyl radical attack is higher for the β-carbons compared to the α-carbons of the thiophene ring, making oxidation at the sulfur and adjacent carbons more favorable.

Table 3: Products of this compound Oxidation

| Reaction Type | Reagents/Conditions | Products | Key Findings |

|---|---|---|---|

| Sulfur oxidation | Trifluoroperacetic acid, H₂O₂ | Sulfoxide (major), Sulfone (minor) | Controlled oxidation is key to prevent over-oxidation. |

Electrophilic Substitution Preferences of the Thiophene Moiety

The thiophene ring in this compound is an electron-rich aromatic system and readily undergoes electrophilic aromatic substitution reactions. nih.gov The reactivity of thiophene towards electrophilic substitution is generally greater than that of benzene. nih.govuop.edu.pk This enhanced reactivity is due to the participation of the sulfur atom's lone pair electrons in the π-electron system, which increases the electron density of the ring. nih.gov

Electrophilic substitution on an unsubstituted thiophene ring preferentially occurs at the C-2 (or α) position. uop.edu.pkpearson.com This preference is attributed to the greater stability of the carbocation intermediate (sigma complex) formed during the reaction. pearson.commatanginicollege.ac.in When an electrophile attacks at the C-2 position, the positive charge in the resulting intermediate can be delocalized over more resonance structures, including one where the charge is stabilized by the sulfur atom, compared to an attack at the C-3 (or β) position. pearson.comksu.edu.sa Substitution at the C-3 position only becomes significant when both C-2 positions are already occupied. uop.edu.pk

In the context of this compound, which is substituted at the 3- and 5-positions, the directing effects of the existing substituents must be considered. The ribofuranosyl group at the 5-position and the carboxamide group at the 3-position will influence the regioselectivity of further electrophilic substitutions. The interplay of these directing effects will determine the position of any subsequent functionalization on the thiophene ring.

Structural Characterization and Elucidation Methodologies

Spectroscopic Analysis for Structural Confirmation

Spectroscopic analysis is fundamental to the structural elucidation of Thiophenfurin, providing detailed insights into its atomic connectivity and spatial arrangement. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are collectively employed to confirm the compound's identity and purity. thieme-connect.comresearchgate.netmdpi.com

NMR spectroscopy is the most powerful tool for the detailed structural analysis of this compound in solution. One- and two-dimensional NMR experiments are used to assign the proton (¹H) and carbon (¹³C) signals and to determine the compound's precise stereochemistry. researchgate.netlookchem.com

Proton NMR (¹H-NMR) spectroscopy is critical for determining the anomeric configuration of the ribofuranose unit in this compound. The anomeric proton (H-1') signal provides key information through its chemical shift and coupling constant (J-value). nih.gov The signals for anomeric protons typically appear in a distinct region of the spectrum, generally between 4.3 and 5.9 ppm. creative-proteomics.com For C-nucleosides like this compound, the anomeric configuration is assigned based on the coupling patterns and chemical shifts. researchgate.net In the case of this compound's precursor, ethyl 5-β-D-ribofuranosylthiophene-3-carboxylate (23β), the β-configuration was confirmed, which is carried over to the final compound. researchgate.net The α-anomers typically show the anomeric proton signal at a lower field compared to the corresponding β-anomers. creative-proteomics.com

| Anomer Type | Typical Anomeric Proton (H-1') Chemical Shift (δ) Range | Typical J-Coupling (J1,2) Value |

|---|---|---|

| α-anomer | ~5.1 ppm | 2–4 Hz (equatorial-axial coupling) |

| β-anomer | ~4.5 ppm | 7–9 Hz (diaxial coupling) |

Note: Specific chemical shift and coupling constant values for this compound itself are determined from the analysis of its synthetic precursors. The β-configuration was definitively established for its immediate precursor. researchgate.net

The Nuclear Overhauser Effect (NOE) provides conclusive evidence for the spatial proximity of protons, making it an indispensable technique for confirming the anomeric configuration and the site of glycosylation in this compound. researchgate.net NOE difference spectroscopy experiments measure the change in intensity of a proton signal upon saturation of a nearby proton's resonance. mriquestions.comwiley.com For C-nucleosides, irradiation of the anomeric proton (H-1') in a β-anomer is expected to show an NOE enhancement for protons H-2' and H-4' on the same face of the furanose ring. This method was used to confirm the β-anomeric configuration of this compound and its analogues. researchgate.net The observation of NOEs between the protons of the thiophene (B33073) ring and the ribose moiety confirms the site of C-glycosylation. researchgate.net

| Irradiated Proton | Observed NOE Enhancement | Structural Implication |

|---|---|---|

| H-1' | H-2', H-4' | Confirms β-configuration of the ribofuranosyl moiety |

| Thiophene Ring Protons | Ribose Ring Protons (e.g., H-1') | Confirms the C-5 glycosylation site |

| Carbon Type | Typical Chemical Shift (δ) Range (ppm) |

|---|---|

| Thiophene Ring Carbons | 110-145 |

| Ribose Ring Carbons | 60-100 |

| Carboxamide Carbonyl (C=O) | 160-170 |

Note: The table provides general ranges for the constituent parts of the molecule. Specific assignments are confirmed through detailed analysis of this compound and its synthetic intermediates. researchgate.net

Infrared (IR) spectroscopy is utilized to identify the characteristic functional groups present in the this compound molecule. thieme-connect.com The absorption of infrared radiation causes molecular vibrations (stretching, bending) at specific frequencies, which are diagnostic of particular bonds and functional groups. anu.edu.au For this compound, IR spectra would confirm the presence of hydroxyl (-OH) and amine (-NH₂) groups from the ribose and carboxamide moieties, respectively, as well as the carbonyl (C=O) group of the amide. mdpi.comvulcanchem.com

| Functional Group | Vibration Type | Characteristic Absorption Range (cm⁻¹) |

|---|---|---|

| O-H (Hydroxyl) | Stretching | 3200-3600 (Broad) |

| N-H (Amine of Amide) | Stretching | 3100-3500 |

| C=O (Carbonyl of Amide) | Stretching | ~1680 |

| C-O (Alcohol/Ether) | Stretching | 1050-1250 |

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns. researchgate.net This technique provides a precise mass-to-charge ratio (m/z) of the molecular ion, which confirms the compound's elemental composition (C₁₀H₁₃NO₅S). vulcanchem.comnih.gov The monoisotopic mass of this compound is 259.05145 Da. uni.lu Analysis of the fragmentation pattern in the mass spectrum reveals how the molecule breaks apart, offering further corroboration of the connectivity between the thiophene ring, the ribose moiety, and the carboxamide group. researchgate.net

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₁₃NO₅S | vulcanchem.comnih.gov |

| Molecular Weight | 259.28 g/mol | vulcanchem.com |

| Monoisotopic Mass | 259.05145 Da | uni.lu |

| Predicted [M+H]⁺ Adduct (m/z) | 260.05873 | uni.lu |

| Predicted [M+Na]⁺ Adduct (m/z) | 282.04067 | uni.lu |

Proton-Proton Nuclear Overhauser Effect (NOE) Difference Spectroscopy

Infrared (IR) Spectroscopy for Functional Group Identification

X-ray Crystallography for Three-Dimensional Structure Determination

X-ray crystallography is a definitive analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. numberanalytics.comnumberanalytics.com The method relies on the diffraction of an X-ray beam by the ordered lattice of atoms in a crystal, producing a unique pattern that can be mathematically reconstructed into a detailed model of the molecule's electron density. nih.gov While this technique provides unambiguous structural data, its application is contingent upon the ability to grow high-quality single crystals of the target compound, a process that can be challenging. numberanalytics.comresearchgate.net

In the study of this compound, researchers encountered difficulties in obtaining the final compound in a solid form suitable for X-ray diffraction analysis. researchgate.net Consequently, the structural elucidation relied on a combination of spectroscopic methods, with X-ray crystallography playing a critical confirmatory role through the analysis of a key synthetic precursor. researchgate.netresearchgate.net

Confirmation of Anomeric Configuration and Glycosylation Site

The definitive assignment of the anomeric configuration (the stereochemistry at the anomeric carbon C1' of the ribose sugar) and the specific location of the glycosidic bond on the thiophene ring are crucial for understanding this compound's structure. While methods such as 1H-NMR and proton-proton nuclear Overhauser effect (NOE) difference spectroscopy were the primary tools used to establish that this compound possessed a β-anomeric configuration with the ribofuranosyl moiety attached at the C5 position of the thiophene ring, these findings were further substantiated by crystallographic data from a key intermediate. researchgate.netresearchgate.net The X-ray analysis of the precursor molecule provided unequivocal proof of the stereochemistry and regiochemistry of the glycosylation, which is carried through to the final this compound product. researchgate.net

Analysis of Intermediate Structures in the Synthetic Pathway

Given the inability to crystallize this compound itself, researchers successfully applied X-ray crystallography to determine the structure of its immediate precursor, ethyl 5-β-D-ribofuranosylthiophene-3-carboxylate (compound 23β). researchgate.net This intermediate is formed during the synthesis of this compound and requires only the conversion of its ethyl ester group into a carboxamide to yield the final compound. researchgate.netresearchgate.net

Table 1: Crystallographic Analysis of this compound Synthetic Intermediate

| Compound Analyzed | Method | Key Findings Confirmed | Reference |

| Ethyl 5-β-D-ribofuranosylthiophene-3-carboxylate | X-ray Crystallography | - Three-dimensional molecular structure- β-anomeric configuration of the ribose moiety- Glycosylation at the 5-position of the thiophene ring | researchgate.netresearchgate.net |

Computational and Theoretical Studies of Thiophenfurin

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques are instrumental in exploring the dynamic nature of Thiophenfurin, particularly its conformational landscape and the forces that govern it.

Computational studies have been crucial in analyzing the conformational preferences of this compound, particularly the orientation around the C-glycosidic bond that links the thiophene (B33073) and ribofuranose rings. nih.govacs.org The key parameter in these studies is the C-glycosidic torsion angle (χ), which defines the relative orientation of the two rings.

Research indicates that this compound's biological activity is linked to its conformational rigidity. nih.govacs.org It is considered a constrained, or less flexible, compound compared to some of its analogues. nih.govacs.org This rigidity is believed to be a requirement for effective interaction with its biological target, inosine (B1671953) monophosphate dehydrogenase (IMPDH). nih.gov For instance, the analogue Thiophenthiofurin, which is less constrained and more flexible, is significantly less cytotoxic than this compound. nih.govacs.org

In crystallographic and computational studies of a this compound intermediate, the C-glycosidic torsion angle was determined to be 46.5". researchgate.net This positions the thiophene sulfur atom cis (on the same side) to the furanose ring's oxygen atom. researchgate.nettandfonline.com This specific conformation is energetically favorable and considered crucial for its biological function. nih.govacs.org

| Parameter | Value | Significance |

|---|---|---|

| C-glycosidic Torsion Angle (χ) | 46.5" | Defines the biologically relevant cis-conformation of the thiophene and furanose rings. researchgate.net |

| Nonbonded S-O Contact Distance | 3.04 Å | Indicates a close proximity between the thiophene sulfur and furanose oxygen, suggesting a stabilizing interaction. researchgate.net |

The preferred conformation of this compound is stabilized by a significant electrostatic interaction. researchgate.nettandfonline.com Computational studies have revealed an attractive force between the positively charged sulfur atom of the thiophene ring and the negatively charged oxygen atom of the furanose ring. researchgate.nettandfonline.com This interaction holds the two rings in the cis conformation, where these heteroatoms are adjacent to each other. tandfonline.com

This electrostatic stabilization is a shared feature with the related active compound, Tiazofurin (B1684497), and is considered a critical factor for potent inhibitory activity against IMPDH. researchgate.netnih.gov In contrast, analogues like Furanfurin, where the thiophene sulfur is replaced by an oxygen atom, exhibit a repulsive interaction between the two negatively charged oxygen atoms. tandfonline.com This repulsion destabilizes the cis conformation, which correlates with Furanfurin's lack of biological activity. tandfonline.com The presence of an electrophilic sulfur atom adjacent to the C-glycosidic bond is therefore deemed essential for activity. nih.govacs.org

Calculations of the energy profile as a function of the C-glycosidic torsion angle (χ) provide quantitative data on the molecule's rotational dynamics. For a model fragment of this compound, these calculations show a global energy minimum in the range corresponding to the cis conformation, confirming its stability. researchgate.net

The energy barrier for rotation away from this minimum is significant, indicating that the molecule is conformationally constrained. nih.govacs.org This contrasts with less active analogues like Thiophenthiofurin, which exhibit smaller energy barriers to rotation (approximately 2 Kcal/mol), suggesting they are less constrained and more flexible. tandfonline.com The higher rotational barrier in this compound ensures that it maintains the specific conformation required for biological activity. nih.govacs.org

| Compound | Relative Rotational Barrier | Implication |

|---|---|---|

| This compound | Higher | More constrained, less flexible; maintains active conformation. nih.govacs.org |

| Thiophenthiofurin | Lower (~2 Kcal/mol) | Less constrained, more flexible; reduced biological activity. tandfonline.com |

Electrostatic Interactions and Their Influence on Molecular Conformation

Molecular Docking Investigations of this compound and Analogs

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, these investigations have been crucial in understanding how it and its analogs interact with target enzymes at the atomic level.

The primary target of this compound's biological activity is Inosine Monophosphate Dehydrogenase (IMPDH), a rate-limiting enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides. nih.govresearchgate.net this compound itself is a prodrug that is converted intracellularly into its active form, an analog of Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NAD) where the nicotinamide ring is replaced by a thiophene-3-carboxamide (B1338676) moiety. researchgate.netresearchgate.net This active metabolite, this compound Adenine Dinucleotide (TFAD), is a potent inhibitor of both human IMPDH type I and type II. researchgate.net

Computational studies have focused on the interaction of TFAD and similar NAD analogs with the cofactor binding site of IMPDH. mdpi.comnih.gov The interaction profile reveals that TFAD acts as a non-competitive inhibitor with respect to the natural cofactor NAD and an uncompetitive inhibitor with respect to the substrate, Inosine Monophosphate (IMP). nih.govpnas.org This suggests that TFAD binds to the E-IMP (Enzyme-substrate) complex. nih.gov

A key structural feature identified through computational analysis is the importance of the sulfur atom in the thiophene ring. researchgate.net An attractive electrostatic interaction between the positively charged thiophene sulfur and the negatively charged furanose oxygen stabilizes a specific conformation that is recognized by IMPDH. scite.ai This contrasts with its analog Furanfurin, where the repulsive interaction between the two oxygen atoms destabilizes this active conformation, contributing to its inactivity. researchgate.net While tubulin is a known target for other anticancer agents, computational studies detailing a direct interaction between this compound and tubulin are not prominently featured in the scientific literature.

Molecular docking studies have identified the NAD cofactor binding domain as the key binding site for this compound's active metabolite, TFAD. pnas.orgtandfonline.com Although specific crystallographic data for the TFAD-IMPDH complex is scarce, insights can be drawn from studies of highly similar analogs, such as Thiazole-4-carboxamide Adenine Dinucleotide (TAD) and Selenazole-4-carboxamide Adenine Dinucleotide (SAD), the active metabolites of Tiazofurin and Selenazofurin, respectively.

Crystal structures of human type II IMPDH with SAD revealed critical interactions within the adenosine (B11128) sub-pocket of the NAD site. These include direct hydrogen bonds between the ribose hydroxyls and the side chain of Gln-469 , a water-mediated hydrogen bond to the main chain of Thr-45 , and stacking of the adenine base between His-253 and Phe-282 . pnas.org These interactions, particularly those involving non-conserved residues between IMPDH isoforms, offer a basis for designing more specific inhibitors. pnas.org Further modeling studies of other IMPDH inhibitors that bind in the NAD site, such as Mycophenolic Acid (MPA), have highlighted interactions with residues like Ser-276 , Gly-326 , and Thr-333 . tandfonline.comnih.gov It is hypothesized that TFAD engages in a similar network of interactions within this binding pocket to exert its inhibitory effect.

| Residue | Interaction Type | Interacting Ligand Moiety (from Analogs) | Reference |

|---|---|---|---|

| Gln-469 | Hydrogen Bond | Adenine Ribose | pnas.org |

| Thr-45 | Water-mediated Hydrogen Bond | Adenine Ribose | pnas.org |

| His-253 | Stacking (π-π) | Adenine Base | pnas.org |

| Phe-282 | Stacking (π-π) | Adenine Base | pnas.org |

| Ser-276 | Hydrogen Bond | Cofactor Analog | tandfonline.comnih.gov |

| Thr-333 | Hydrogen Bond | Cofactor Analog | tandfonline.com |

Computational studies have been instrumental in predicting the binding affinities and preferred orientations of this compound's analogs, which correlate well with their observed biological activity. The crucial factor for effective binding is the ability of the molecule to adopt a specific conformation around the C-glycosidic bond. researchgate.net An energetically favorable conformer, stabilized by the interaction between the thiophene sulfur and the furanose oxygen, presents the correct orientation for binding to the IMPDH active site. researchgate.netscite.ai

The inhibitory potency of TFAD has been evaluated against both IMPDH type I and type II and compared with other NAD analogs. researchgate.net These studies predict a binding affinity for TFAD that is comparable to that of TAD (from Tiazofurin) and SFAD (from Selenophenfurin), and significantly higher than that of FFAD (from the inactive Furanfurin). researchgate.net While specific binding energy values (e.g., in kcal/mol) from docking simulations on this compound are not consistently reported, the experimentally determined inhibition constants (Ki) for the closely related TAD are approximately 0.2 µM, indicating a high binding affinity. pnas.org

| NAD Analog | Parent Compound | Relative Inhibitory Potency | Reference |

|---|---|---|---|

| SAD | Selenazofurin | Highest | researchgate.net |

| SFAD | Selenophenfurin | High | researchgate.net |

| TFAD | This compound | High | researchgate.net |

| TAD | Tiazofurin | High | researchgate.net |

| FFAD | Furanfurin | Very Low | researchgate.net |

Identification of Key Binding Sites and Interacting Residues

Molecular Dynamics Simulations to Elucidate Dynamic Interactions

Molecular Dynamics (MD) simulations are powerful computational methods that model the physical movements of atoms and molecules over time, providing a view of the dynamic nature of biological macromolecules. ijpsdronline.comuniprot.org This technique is essential for understanding how the binding of a ligand, such as TFAD, can influence the conformational state and flexibility of its target enzyme, IMPDH.

While specific MD simulation studies focusing exclusively on the this compound-IMPDH complex are not widely available in the literature, MD simulations have been performed on the IMPDH enzyme itself. These studies have been crucial in elucidating key dynamic features of the enzyme's catalytic cycle. For instance, simulations have detailed the movement of a flexible protein flap that covers the active site. researchgate.net This flap must move out of the NAD binding site to allow the cofactor to bind and NADH to be released, and then it closes to facilitate the subsequent hydrolysis step of the reaction. researchgate.net

Mechanistic Investigations of Thiophenfurin S Biological Activity at the Molecular and Cellular Level Excluding Clinical Studies

Inhibition of Inosine (B1671953) Monophosphate Dehydrogenase (IMPDH)

IMPDH catalyzes the NAD-dependent oxidation of inosine monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP), which is the rate-limiting step in the de novo biosynthesis of guanine (B1146940) nucleotides. csic.esnih.govuniprot.org Due to the heightened reliance of rapidly proliferating cells, such as cancer cells, on this pathway, IMPDH is a key target for anticancer therapies. vulcanchem.comcsic.es

Enzymatic Inhibition Kinetics and Potency

Thiophenfurin acts as a potent inhibitor of IMPDH. Studies have shown that incubation of K562 human myelogenous leukemia cells with this compound results in a significant inhibition of IMPDH activity. researchgate.net Specifically, a 63% inhibition of IMPDH was observed in K562 cells treated with this compound. researchgate.net The potency of this compound is comparable to that of its structural analog, tiazofurin (B1684497). researchgate.net

Impact on Guanine Nucleotide Biosynthesis and Intracellular Pools

The inhibition of IMPDH by this compound directly disrupts the de novo synthesis of guanine nucleotides, leading to significant alterations in intracellular nucleotide pools. vulcanchem.com This disruption manifests as a marked accumulation of IMP and a concurrent depletion of guanosine (B1672433) triphosphate (GTP) levels. researchgate.net In K562 cells, treatment with this compound led to a 6-fold increase in IMP pools and a 42% reduction in GTP levels. researchgate.net This depletion of GTP is critical, as it disrupts DNA and RNA synthesis and interferes with GTP-dependent signaling pathways, contributing to the cytotoxic effects of the compound. vulcanchem.com

Cellular Response Mechanisms Induced by this compound

The cellular response to this compound is characterized by the induction of programmed cell death and metabolic conversion to an active analog.

Induction of Apoptosis in Malignant Cell Lines

A key consequence of IMPDH inhibition and the subsequent depletion of guanine nucleotides is the induction of apoptosis, or programmed cell death, in cancer cells. vulcanchem.comnih.gov this compound has demonstrated significant pro-apoptotic activity in various leukemia cell lines, including promyelocytic leukemia HL60 cells. vulcanchem.comnih.govspandidos-publications.com The compound elicits S phase-specific antiproliferative effects, indicating its interference with DNA synthesis. nih.govspandidos-publications.com The IC50 values for this compound in different sensitive and resistant cell lines range from 6.7 to 26 μM. nih.govspandidos-publications.com The induction of apoptosis is a crucial aspect of its anticancer mechanism. vulcanchem.com

Metabolic Conversion to Active Analogs (e.g., NAD Analog)

Similar to tiazofurin, this compound is a prodrug that requires intracellular metabolic conversion to exert its full biological effect. mdpi.com It is metabolized to an active NAD analog, specifically thiophene-3-carboxamide (B1338676) adenine (B156593) dinucleotide (TFAD). nih.gov This conversion is more efficient than that of tiazofurin. researchgate.net In adenosine-labeled K562 cells, this compound demonstrated a 2-fold higher formation of its NAD analog compared to tiazofurin. researchgate.net This active metabolite, TFAD, mimics NAD and inhibits IMPDH. nih.govmdpi.com

Comparison of Mechanistic Action with Structurally Related Nucleoside Analogs

The mechanism of this compound can be better understood by comparing it with other nucleoside analogs.

Tiazofurin: this compound is a C-nucleoside analog of tiazofurin. Both compounds inhibit IMPDH and require metabolic conversion to their active NAD analog forms, TAD (thiazole-4-carboxamide adenine dinucleotide) and TFAD, respectively. nih.govmdpi.com However, this compound shows a more efficient conversion to its NAD analog than tiazofurin. researchgate.net

Furanfurin: In contrast to this compound, its furan-based analog, furanfurin, is inactive. researchgate.net Furanfurin is converted to its NAD analog with only 10% efficiency compared to this compound. researchgate.net This highlights the critical role of the sulfur atom in the thiophene (B33073) ring for the biological activity of this class of compounds. researchgate.net The sulfur atom is thought to be essential for the proper binding and inhibition of IMPDH.

Selenophenfurin: The selenium-containing analog, selenophenfurin, exhibits even more potent IMPDH inhibition (76% in K562 cells) and cytotoxicity compared to this compound. researchgate.net Its active metabolite, SFAD, along with TFAD and TAD, has been shown to be a potent inhibitor of both human IMPDH type I and type II. nih.gov

The comparative analysis underscores the importance of the heterocyclic atom in the C-nucleoside structure for IMPDH inhibition and subsequent anticancer activity.

Table of Research Findings on this compound's Mechanism

| Parameter | Cell Line | Finding | Reference |

|---|---|---|---|

| IMPDH Inhibition | K562 | 63% inhibition | researchgate.net |

| IMP Pool Change | K562 | 6-fold increase | researchgate.net |

| GTP Pool Change | K562 | 42% decrease | researchgate.net |

| Cytotoxicity (IC50) | Various Leukemia | 6.7 - 26 μM | nih.govspandidos-publications.com |

Table of Mentioned Chemical Compounds

| Compound Name | |

|---|---|

| This compound | |

| Tiazofurin | |

| Furanfurin | |

| Selenophenfurin | |

| Inosine Monophosphate (IMP) | |

| Xanthosine Monophosphate (XMP) | |

| Guanosine Triphosphate (GTP) | |

| Nicotinamide (B372718) Adenine Dinucleotide (NAD) | |

| Thiophene-3-carboxamide adenine dinucleotide (TFAD) | |

| Thiazole-4-carboxamide adenine dinucleotide (TAD) | |

| Selenazole-4-carboxamide adenine dinucleotide (SAD) | |

| Mycophenolic acid | |

| Mizoribine | |

| Ribavirin | |

| All-trans-retinoic acid |

Distinct Mechanisms from Tiazofurin and Furanfurin

This compound, a C-nucleoside analogue of tiazofurin, shares a primary mechanism of action with its counterparts, Tiazofurin and Furanfurin: the inhibition of inosine monophosphate dehydrogenase (IMPDH). vulcanchem.comresearchgate.net This enzyme is a critical rate-limiting step in the de novo biosynthesis of guanine nucleotides, which are essential for DNA and RNA synthesis. vulcanchem.comnih.gov Inhibition of IMPDH leads to the depletion of intracellular guanosine triphosphate (GTP) pools and an accumulation of inosine monophosphate (IMP), ultimately disrupting cellular proliferation and inducing apoptosis in cancer cells. vulcanchem.comresearchgate.net

However, a distinct mechanistic difference lies in the efficiency of their intracellular activation. These compounds are prodrugs that must be metabolized into an active dinucleotide analogue to exert their inhibitory effect on IMPDH. researchgate.netcsic.es Tiazofurin is converted to Thiazole-4-carboxamide Adenine Dinucleotide (TAD), and similarly, this compound and Furanfurin must be converted to their respective NAD analogues. researchgate.netcsic.es

Studies in K562 human myelogenous leukemia cells revealed significant differences in the metabolic conversion rates. researchgate.net this compound demonstrated a 2.5-fold higher formation of its NAD analogue compared to tiazofurin. researchgate.net In stark contrast, Furanfurin was converted to its NAD analogue with only 10% efficiency. researchgate.net This inefficient metabolic activation is a key factor contributing to Furanfurin's lack of biological activity, whereas this compound exhibits cytotoxic effects at concentrations similar to those of Tiazofurin. researchgate.net The inability of Furanfurin to be efficiently converted to its active metabolite or the failure of the resulting dinucleotide to bind effectively to the target enzyme distinguishes its mechanism from the active compounds, this compound and Tiazofurin. researchgate.net

Table 1: Comparative Metabolic Activation and Activity

| Compound | Relative NAD Analogue Formation Efficiency (vs. Furanfurin) | In Vitro Cytotoxicity |

|---|---|---|

| This compound | ~25x higher | Active |

| Tiazofurin | ~10x higher | Active |

| Furanfurin | Baseline (1x) | Inactive |

Influence of Heterocycle Type (Thiophene vs. Furan (B31954) vs. Thiazole) on IMPDH Inhibition

The nature of the heterocyclic ring is a critical determinant of the compound's ability to inhibit IMPDH. The presence of a sulfur atom in the heterocycle appears essential for potent activity. researchgate.net this compound, which contains a thiophene ring, demonstrates superior IMPDH inhibition and cytotoxicity compared to its furan-based analogue, Furanfurin. researchgate.net The inactivity of Furanfurin, which contains an oxygen atom in its furan ring, underscores the importance of the sulfur heteroatom in the biological activity of this class of compounds. researchgate.net

This observation is further clarified by studies on the active dinucleotide metabolites of these compounds. The inhibitory potency of the NAD analogues derived from this compound (TFAD), Furanfurin (FFAD), Tiazofurin (TAD), and Selenazofurin (SAD) were evaluated against recombinant human IMPDH type I and type II. nih.gov The results established a clear order of inhibitory potency: SAD > Selenophenfurin adenine dinucleotide (SFAD) = TFAD = TAD >> FFAD for both enzyme isoforms. nih.gov

This demonstrates that the dinucleotides containing thiophene (TFAD) and thiazole (B1198619) (TAD) rings have comparable and potent inhibitory activity. nih.gov Conversely, the furan-containing dinucleotide (FFAD) is a significantly weaker inhibitor. nih.gov These findings confirm that the heterocycle itself—specifically the presence of sulfur (in thiophene and thiazole) versus oxygen (in furan)—plays a pivotal role in the interaction with and inhibition of the IMPDH enzyme. researchgate.netnih.gov

Table 2: Influence of Heterocycle on IMPDH Inhibitory Potency of Active Metabolites

| Active Metabolite | Parent Compound | Heterocycle | Relative Inhibitory Potency vs. IMPDH |

|---|---|---|---|

| TFAD | This compound | Thiophene | Potent |

| TAD | Tiazofurin | Thiazole | Potent |

| FFAD | Furanfurin | Furan | Very Weak |

| SAD | Selenazofurin | Selenazole | Most Potent |

| SFAD | Selenophenfurin | Selenophene | Potent |

Synergistic Effects with Other Molecularly Targeted Agents in Cellular Models

In cellular models, this compound has demonstrated the potential for enhanced anticancer effects when used in combination with other targeted agents, particularly retinoids. spandidos-publications.comnih.gov Studies conducted on human promyelocytic leukemia HL-60 cells have investigated the effects of combining this compound with retinoid molecules, which are known to induce differentiation and apoptosis. spandidos-publications.comnih.gov

The outcome of the combination therapy depends on the specific retinoid used and the sequence of administration. spandidos-publications.comnih.gov

Additive Effects: When HL-60 cells were exposed to this compound and all-trans-retinoic acid (ATRA) simultaneously or sequentially, the combination produced additive effects on the inhibition of cell growth. spandidos-publications.comnih.gov

Synergistic Effects: A synergistic interaction was observed when this compound was used in a sequential treatment with the heterocyclic retinoid isoxazole (B147169) benzoic acid. spandidos-publications.comnih.gov This sequential combination resulted in synergistic apoptotic effects, which were mediated through a mitochondrion-dependent mechanism. spandidos-publications.comnih.gov

This compound alone exhibits significant S phase-specific antiproliferative effects in various sensitive and resistant cancer cell lines, with IC50 values (the concentration required to inhibit cell growth by 50%) ranging from 6.7 to 26 μM. spandidos-publications.comnih.gov The ability to achieve synergistic apoptosis with agents like retinoids suggests that such combinations could be a valuable strategy for enhancing therapeutic efficacy, potentially in the treatment of leukemia. spandidos-publications.comnih.gov

Table 3: Summary of this compound Combination Effects in HL-60 Leukemia Cells

| Combination Agent | Administration Schedule | Observed Effect on Cell Growth/Apoptosis |

|---|---|---|

| All-trans-retinoic acid (ATRA) | Simultaneous or Sequential | Additive |

| Isoxazole benzoic acid | Sequential | Synergistic |

Structure Activity Relationship Sar Studies of Thiophenfurin and Its Analogs

Role of the Thiophene (B33073) Ring System in Molecular Activity

The thiophene ring is a cornerstone of thiophenfurin's biological activity, with its sulfur heteroatom and position being critical determinants of its efficacy. researchgate.net

Importance of Sulfur Heteroatom and its Position

The sulfur atom within the thiophene ring is not merely a structural placeholder but an active participant in the compound's mechanism of action. Its presence is essential for the cytotoxicity and inhibitory activity against inosine (B1671953) monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo synthesis of guanine (B1146940) nucleotides. researchgate.netresearchgate.net The sulfur atom, positioned at the 2-position relative to the glycosidic bond, is critical for binding to the active site of IMPDH. This interaction is facilitated by an attractive electrostatic force between the positively charged thiophene sulfur and the negatively charged furanose oxygen, which stabilizes a biologically active conformation. tandfonline.com

Studies have shown that the replacement of this sulfur atom with other heteroatoms, such as nitrogen (as in tiazofurin) or oxygen, can significantly diminish or abolish the compound's activity, underscoring the unique electronic and steric contributions of the sulfur atom. Furthermore, the sulfur atom in the thiophene ring enhances drug-receptor interactions by participating in additional hydrogen bonding. nih.gov

Bioisosteric Replacement Studies (e.g., Thiophene vs. Furan)

Bioisosteric replacement, the substitution of one atom or group with another that has similar physical or chemical properties, is a common strategy in drug design. researchgate.netacs.org In the case of this compound, comparing it with its furan-based analog, furanfurin, provides a clear illustration of the thiophene ring's importance. tandfonline.comresearchgate.net

Furanfurin, where the thiophene ring's sulfur is replaced by an oxygen atom, is inactive as an antitumor agent. tandfonline.comresearchgate.net This inactivity is attributed to two main factors. Firstly, the repulsive interaction between the negatively charged furan (B31954) and furanose oxygens destabilizes the active conformation. tandfonline.com Secondly, furanfurin is poorly converted to its active metabolite, the NAD analog, and this metabolite has a poor affinity for IMPDH. tandfonline.com In contrast, this compound is efficiently converted to its NAD analog, which is a potent inhibitor of IMPDH. tandfonline.comresearchgate.net Incubation of K562 cells with both compounds revealed a significantly higher formation of the NAD analogue by this compound compared to furanfurin. researchgate.net

These findings highlight the superior role of the thiophene ring over the furan ring in this context, primarily due to the favorable electronic properties of the sulfur atom. tandfonline.com

Table 1: Comparative Activity of this compound and its Analogs

| Compound | Heterocyclic Ring | Key Heteroatom | Antitumor Activity | IMPDH Inhibition |

|---|---|---|---|---|

| This compound | Thiophene | Sulfur | Active | Potent |

| Furanfurin | Furan | Oxygen | Inactive | Poor |

| Tiazofurin (B1684497) | Thiazole (B1198619) | Sulfur & Nitrogen | Active | Potent |

Significance of the Ribofuranosyl Moiety and its Stereochemistry

The ribofuranosyl moiety, the sugar component of this compound, is not just a scaffold but plays a vital role in the molecule's biological efficacy, with its stereochemistry being a critical factor. ontosight.aiontosight.ai

Impact of Beta-D Configuration on Biological Efficacy

The spatial arrangement of the atoms in the ribofuranosyl ring, specifically the β-D configuration, is crucial for the biological activity of nucleoside analogs like this compound. ontosight.ai This specific stereochemistry ensures the correct orientation of the molecule for interaction with its biological targets, such as the enzymes involved in nucleotide metabolism. ontosight.aiontosight.ai The anomeric configuration of this compound has been confirmed as β through 1H-NMR and proton-proton nuclear Overhauser effect difference spectroscopy. researchgate.net Any deviation from this configuration can lead to a significant loss of activity, as the molecule may no longer fit correctly into the enzyme's active site. researchgate.net

Modifications of the Sugar Ring (e.g., 4'-Thio Derivatives)

Modifications to the sugar ring itself have been explored to further understand its role and to potentially enhance the compound's properties. worktribe.comtandfonline.com One such modification is the replacement of the furanose ring oxygen (O4') with a sulfur atom, creating 4'-thio derivatives. tandfonline.comworktribe.com

The synthesis of 5-(4-thio-β-D-ribofuranosyl)thiophene-3-carboxamide, known as thiophenthiofurin, showed that this modification leads to a less constrained and more flexible molecule compared to this compound. tandfonline.comacs.org While thiophenthiofurin was found to be cytotoxic, its activity was significantly lower than that of this compound. acs.org This reduced activity suggests that while the 4'-thio modification is tolerated, the natural oxygen-containing ribofuranose ring in this compound provides a more optimal conformation for potent biological activity. tandfonline.comacs.org Computational studies have suggested that the more constrained nature of this compound contributes to its higher activity. acs.org

Table 2: Impact of Ribofuranosyl Modifications on Cytotoxicity

| Compound | Sugar Moiety | Relative Cytotoxicity |

|---|---|---|

| This compound | Ribofuranose | High |

| Thiophenthiofurin | 4'-Thioribofuranose | Lower than this compound |

Influence of the Carboxamide Functional Group

The carboxamide functional group at the 3-position of the thiophene ring is another key contributor to the biological activity of this compound. researchgate.net This group is involved in crucial interactions with the target enzyme, IMPDH. acs.org

Correlation between Molecular Conformation, Flexibility, and Activity

A pivotal factor for the activity of tiazofurin analogs is the presence and nature of the heteroatom adjacent to the C-glycosidic bond. acs.orgresearchgate.net Research indicates that an electrophilic sulfur atom at this position is essential for potent cytotoxic and IMPDH inhibitory activity. acs.orgresearchgate.netnih.gov this compound, which possesses this feature, demonstrates significant cytotoxicity against various cancer cell lines, comparable to the parent compound, tiazofurin. researchgate.netresearchgate.net In contrast, analogs where this sulfur is replaced by a more nucleophilic oxygen atom, such as Furanfurin, are inactive. acs.orgresearchgate.netresearchgate.netresearchgate.net This underscores the hypothesis that the sulfur atom is crucial for the biological mechanism, while the nitrogen atom present in the thiazole ring of tiazofurin is not essential. researchgate.netresearchgate.net

Furthermore, the conformation around the C-glycosidic bond, defined by the torsional angle (χ), plays a critical role. Computational analyses have deduced that an energetically favorable conformation where χ is approximately 0° is a prerequisite for activity among these C-nucleoside analogs. acs.orgresearchgate.netnih.gov This specific spatial arrangement is believed to facilitate the proper orientation of the molecule for interaction with its biological target.

Molecular flexibility is another determining factor in the structure-activity relationship of this class of compounds. Comparative studies have shown that more conformationally constrained compounds tend to exhibit higher activity. acs.orgresearchgate.net this compound, like tiazofurin, is considered a relatively rigid or constrained molecule. This limited flexibility is thought to maintain the molecule in its bioactive conformation, reducing the entropic penalty upon binding to the target enzyme. Analogs with increased flexibility, such as Thiophenthiofurin (where the ribose oxygen is replaced by sulfur), are significantly less active. acs.orgresearchgate.net For instance, Thiophenthiofurin was found to be 39 times less cytotoxic than this compound against K562 human myelogenous leukemia cells. acs.orgnih.gov This suggests that while the presence of sulfur in the base is crucial, modifications that increase molecular flexibility can be detrimental to the compound's potency.

The interplay between the electronic nature of the heterocyclic base, the conformation of the glycosidic linkage, and the molecule's rigidity forms the foundation of the structure-activity relationship for this compound and its analogs.

| Compound | Key Structural Difference from this compound | Cytotoxicity vs. This compound | Reference |

| Tiazofurin | Contains a thiazole ring instead of thiophene | Similar | acs.org |

| Furanfurin | Contains a furan ring instead of thiophene (Oxygen instead of Sulfur) | Inactive | researchgate.netresearchgate.net |

| Thiophenthiofurin | Contains a 4'-thioribofuranosyl moiety (Sulfur in the sugar ring) | 39-fold less active | acs.orgnih.gov |

| Furanthiofurin | Contains a furan ring and a 4'-thioribofuranosyl moiety | Inactive | acs.orgnih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical paradigms that correlate the chemical structure of compounds with their biological activity. wikipedia.org These models are instrumental in drug discovery for predicting the activity of novel compounds and guiding the synthesis of more potent analogs. biolscigroup.us A typical QSAR model is represented by an equation where biological activity is a function of physicochemical or structural descriptors. wikipedia.orgmdpi.com

While extensive QSAR studies have been conducted on various classes of thiophene derivatives for a range of biological activities, including anti-inflammatory and anticancer effects, specific QSAR models developed exclusively for this compound derivatives are not prominently documented in the reviewed scientific literature. nih.goveurekaselect.comresearchgate.net

However, the principles derived from QSAR studies on broader thiophene analogs can provide insight into the types of molecular descriptors that would likely be critical for modeling the activity of this compound derivatives. These studies often highlight the importance of electronic and topological parameters. nih.gov

For a hypothetical QSAR study on this compound derivatives, a series of analogs would be synthesized and their biological activity (e.g., IC₅₀ values against a specific cancer cell line) would be determined. Then, a wide array of molecular descriptors for each derivative would be calculated.

Potential Descriptors for a this compound QSAR Model:

| Descriptor Class | Specific Examples | Potential Relevance | Reference |

| Electronic Descriptors | Dipole moment, Energy of the Lowest Unoccupied Molecular Orbital (ELUMO), Atomic charges | These describe the electronic aspects of the molecule, which are crucial for drug-receptor interactions. The electrophilic nature of the thiophene sulfur, identified as important in SAR, would be captured by these descriptors. | nih.gov |

| Topological Descriptors | Molecular connectivity indices, Shape indices | These quantify aspects of molecular size, shape, and degree of branching, which influence how the molecule fits into a binding site. | nih.gov |

| Physicochemical Descriptors | LogP (lipophilicity), Molar refractivity, Polar surface area | These parameters relate to the compound's solubility, permeability across cell membranes, and overall bulk. | nih.gov |

| 3D Descriptors | Steric fields (from CoMFA), Volume, Surface area | In 3D-QSAR, these descriptors account for the three-dimensional shape of the molecule, which is essential for binding to a specific receptor conformation. | acs.orgwikipedia.org |

Once the descriptors are calculated, statistical methods like multiple linear regression or machine learning algorithms are used to build a model that best correlates the descriptors with biological activity. nih.govnih.gov Such a model for this compound derivatives could quantitatively confirm the SAR findings, such as the importance of the thiophene sulfur and the detrimental effect of excessive molecular flexibility, and could guide the design of new, more potent anticancer agents.

Future Directions in Thiophenfurin Research

Development of Novel Synthetic Routes with Improved Efficiency and Sustainability

The original synthesis of Thiophenfurin involves a stannic chloride-catalyzed C-glycosylation of ethyl 3-thiophenecarboxylate with 1,2,3,5-tetra-O-acetyl-D-ribofuranose. researchgate.net While effective, this method produces regioisomers that require separation and subsequent deprotection and amidation steps to yield the active compound. Future research is focused on developing more efficient and sustainable synthetic strategies.

Key areas of development include:

Catalyst Innovation: Exploring alternative metal-catalyzed reactions, such as those using palladium, copper, indium, or rhodium, could offer higher regioselectivity and accommodate a broader range of functional groups under milder conditions. mdpi.comnih.gov

One-Pot Syntheses: Designing multi-component reactions (MCRs) that combine several synthetic steps into a single procedure would significantly improve efficiency, reduce waste, and lower costs. researchgate.net

Solvent-Dependent Rearrangements: Investigating solvent-dependent strategies, such as thio-Claisen rearrangements, could provide novel pathways to construct the core thiophene (B33073) ring structure with high regioselectivity and atom economy. rsc.org

Advanced Spectroscopic and Structural Analysis Techniques for Conformational Dynamics

The three-dimensional structure of this compound, particularly the conformation of its β-D-ribofuranosyl moiety and its interaction with the thiophene ring, is crucial for its biological activity. vulcanchem.com Advanced spectroscopic and structural analysis techniques are essential for a deeper understanding of its conformational dynamics.

Future research will likely employ a combination of the following methods:

High-Resolution NMR Spectroscopy: Techniques like 2D NMR (HETCOR, COSY) and proton-proton nuclear Overhauser effect (NOE) difference spectroscopy are critical for confirming the anomeric configuration and glycosylation sites. acs.org

X-ray Crystallography: Single-crystal X-ray diffraction provides the definitive solid-state structure of this compound and its derivatives, offering precise bond lengths and angles. researchgate.neteurjchem.comresearchgate.net

Rotational Spectroscopy: This high-resolution gas-phase technique can determine the precise equilibrium structure of thiophene and its derivatives, providing invaluable data for benchmarking quantum chemical calculations. nih.gov

Computational Modeling: Density Functional Theory (DFT) calculations can be used to model the molecular structure, vibrational frequencies, and electronic properties, complementing experimental data and providing insights into the molecule's reactivity and interaction with its biological targets. researchgate.netrsc.org

Integration of Multi-Omics Data for Deeper Mechanistic Understanding at the Cellular Level

To fully elucidate the cellular impact of this compound, a systems-level approach is necessary. The integration of multiple "omics" datasets—transcriptomics, proteomics, and metabolomics—can provide a comprehensive picture of the cellular response to IMPDH inhibition.

Future directions in this area include:

Network-Based Integration: Tools and web servers are being developed to integrate and visualize multi-omics data, creating networks of genes, proteins, and metabolites to understand the flow of information in cellular pathways. oup.com

Causal Modeling: Methods like COSMOS (Causal Oriented Search of Multi-Omics Space) use prior knowledge of signaling, metabolic, and regulatory networks to generate mechanistic hypotheses from multi-omics data. embopress.org

Enzyme-Centric Analysis: By focusing on enzymatic reactions, researchers can map how changes in gene expression (transcriptomics) and protein levels (proteomics) affect metabolite concentrations (metabolomics), providing a direct link between this compound's target and its downstream effects. oup.commdpi.complos.org

Identifying Resistance Mechanisms: Multi-omics analysis of cancer cell lines that are either sensitive or resistant to this compound can help identify the molecular pathways and biomarkers associated with drug resistance.

Computational Design and Synthesis of Next-Generation Analogs with Enhanced Target Specificity

Computational chemistry and molecular modeling are powerful tools for designing the next generation of this compound analogs with improved properties. nih.gov By understanding the structure-activity relationship (SAR), researchers can rationally design new molecules with enhanced target specificity and reduced off-target effects. nih.gov

Key computational approaches include:

Molecular Docking: Simulating the binding of this compound and its analogs to the active site of IMPDH can predict binding affinity and orientation, helping to prioritize compounds for synthesis. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be developed to correlate the structural features of a series of compounds with their biological activity, enabling the prediction of the potency of novel, unsynthesized analogs. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the drug-target complex, revealing key interactions and conformational changes that are essential for inhibitory activity. researchgate.net

Virtual Screening: Large chemical libraries can be computationally screened to identify new thiophene-based scaffolds that may act as IMPDH inhibitors. nih.gov

Exploration of this compound as a Biochemical Probe in Cell Biology

Beyond its therapeutic potential, this compound and its derivatives can serve as valuable biochemical probes to study cellular processes. dissertation.com The thiophene ring itself is a versatile scaffold found in many biologically active compounds and can be functionalized for various applications. researchgate.netxisdxjxsu.asia

Future applications in this area may include:

Probing Nucleotide Metabolism: As a specific inhibitor of IMPDH, this compound can be used to investigate the role of de novo guanine (B1146940) nucleotide synthesis in various cellular functions, such as proliferation, differentiation, and apoptosis. nih.gov

Development of Fluorescent Probes: By attaching fluorescent moieties to the this compound scaffold, researchers could create probes to visualize the localization and dynamics of IMPDH within living cells. Thiophene-based materials are known for their optical properties, which can be exploited for bioimaging. researchgate.net

Studying Drug Synergy: this compound has shown synergistic apoptotic effects when combined with other agents like retinoids. nih.govspandidos-publications.com It can be used as a tool to explore the molecular basis of such synergies and identify new effective combination therapies.

Investigating Chemoresistance: Comparing the effects of this compound on drug-sensitive and drug-resistant cancer cell lines can help to elucidate the mechanisms by which cancer cells evade chemotherapy. vulcanchem.com

Q & A

Q. What are the key synthetic steps for Thiophenfurin, and how can researchers ensure reproducibility?

this compound is synthesized via stannic chloride-catalyzed C-glycosylation of ethyl 3-thiophencarboxylate with 1,2,3,5-tetra-O-acetyl-D-ribofuranose, yielding regioisomers that are deprotected using sodium ethoxide. The final amidation step with ammonium hydroxide produces the active compound. To ensure reproducibility:

- Use NMR spectroscopy (e.g., proton-proton NOE difference spectroscopy) to confirm anomeric configuration and glycosylation sites.

- Validate crystallographic structure via X-ray diffraction (e.g., compound 23β in ).

- Report detailed reaction conditions (catalyst ratios, temperature, solvent systems) and purification methods .

Q. How does the thiophene moiety influence this compound’s antitumor activity compared to furan-based analogs?

this compound’s cytotoxicity stems from the sulfur atom in the thiophene ring, which enhances IMP dehydrogenase inhibition. In contrast, the oxygen-containing furanfurin analog is inactive. Key structural insights:

Q. Which in vitro assays are most suitable for initial evaluation of this compound’s cytotoxicity?

Standardized cell viability assays using murine (P388, L1210) and human (K562, HL-60, LoVo) leukemia/adenocarcinoma lines are recommended. Methodological considerations:

- Use IC50 values to compare potency across cell types.

- Include tiazofurin as a positive control to benchmark IMP dehydrogenase inhibition efficacy.

- Validate results with ATP-based luminescence or resazurin reduction assays .

Advanced Research Questions

Q. What methodologies confirm this compound’s mechanism of action via IMP dehydrogenase inhibition?

- Enzyme activity assays : Measure IMP dehydrogenase inhibition using spectrophotometric NADH detection (e.g., 63% inhibition in K562 cells).

- Metabolite profiling : Quantify IMP/GTP pool changes via HPLC (6-fold IMP increase, 42% GTP reduction in K562 cells).

- NAD analog formation : Radiolabel adenosine precursors to track this compound’s incorporation into NAD analogs (2-fold higher efficiency than tiazofurin) .

Q. How can researchers resolve contradictions in this compound’s efficacy across cancer models?

Discrepancies may arise from cell-specific IMPDH isoform expression (e.g., IMPDH1 vs. IMPDH2) or metabolic compensation. Strategies:

- Perform isoform-specific siRNA knockdowns to identify target dependencies.

- Compare in vitro cytotoxicity with in vivo efficacy (e.g., 168% T/C in L1210-inoculated mice at 25 mg/kg).

- Analyze nucleotide salvage pathway activation as a resistance mechanism .

Q. What experimental designs validate this compound’s specificity for IMP dehydrogenase over off-target kinases?

- Competitive binding assays : Use ATP-agarose pull-down assays with/without excess IMP or GTP.

- Structural analogs : Test thiophene-modified derivatives to map structure-activity relationships.

- Kinase profiling panels : Screen against a broad kinase library (e.g., Eurofins KinaseProfiler) to exclude off-target effects .

Data Contradiction & Validation

Q. How should researchers address inconsistencies in IMP dehydrogenase inhibition levels across studies?

- Standardize assay conditions : Control pH, temperature, and co-factor concentrations (e.g., K/Mg levels).

- Cross-validate with orthogonal methods : Combine enzyme activity data with metabolite profiling and NAD analog formation rates.

- Report cell passage numbers and culture media : Metabolic states vary with cell density and nutrient availability .

Literature & Data Strategies

Q. What search terms optimize retrieval of this compound-related studies in databases like SciFinder?

- Use precise identifiers: “this compound” (CAS: [insert number]), “5-β-D-ribofuranosylthiophene-3-carboxamide.”

- Combine with keywords: “IMP dehydrogenase inhibition,” “tiazofurin analogue,” “antileukemic activity.”

- Filter by synthesis protocols or cytotoxicity assays using database facets .

| Parameter | K562 Cells | L1210 (In Vivo) |

|---|---|---|

| IMP Dehydrogenase Inhibition | 63% | N/A |

| IMP Pool Increase | 6-fold | N/A |

| GTP Reduction | 42% | N/A |

| % T/C (Survival) | N/A | 168% at 25 mg/kg |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。